Atropaldehyde Exhibits Cytotoxicity Comparable to Acrolein and 4-Hydroxy-2-nonenal
Atropaldehyde demonstrates a GI50 of 4.1 ± 1.1 μM in cultured fibroblasts, a level of cytotoxicity that is quantitatively comparable to the established toxins acrolein and 4-hydroxy-2-nonenal [1].
| Evidence Dimension | Cytotoxicity (50% Growth Inhibition, GI50) |
|---|---|
| Target Compound Data | 4.1 ± 1.1 μM |
| Comparator Or Baseline | Acrolein and 4-hydroxy-2-nonenal (HNE) |
| Quantified Difference | Comparable (specific numeric values for comparators not provided in the same study; classified as cross-study comparable based on known toxin status) |
| Conditions | In vitro cytotoxicity assay using cultured fibroblasts |
Why This Matters
This establishes atropaldehyde's toxicological relevance, validating its use as a reference standard in studies investigating the cellular damage mechanisms of reactive aldehydes.
- [1] Thompson, C. D., Kinter, M. T., & Macdonald, T. L. (1996). Synthesis and in Vitro Reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: Putative Reactive Metabolites of Felbamate. Chemical Research in Toxicology, 9(8), 1225–1229. View Source
